Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
Description
Properties
CAS No. |
83898-53-7 |
|---|---|
Molecular Formula |
C50H100O4S2Sn |
Molecular Weight |
948.2 g/mol |
IUPAC Name |
tetradecyl 3-[dioctyl-(3-oxo-3-tetradecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C17H34O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;2*1-3-5-7-8-6-4-2;/h2*20H,2-16H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
QAZSVDYMHZISCX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate typically involves the reaction of organotin precursors with appropriate thiol and ether compounds under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Organic solvents such as toluene or dichloromethane to dissolve the reactants and products.
Catalysts: Sometimes, catalysts like palladium or platinum complexes are used to enhance the reaction rate.
Industrial Production Methods
While industrial production methods are not well-documented due to the compound’s specialized use, it is likely that large-scale synthesis would follow similar routes with optimization for yield and purity. This might include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Thermal Decomposition Reactions
This compound undergoes thermal degradation at elevated temperatures, producing tin oxides and organic byproducts. Key findings include:
| Temperature Range (°C) | Decomposition Products | Catalytic Influence | Reference |
|---|---|---|---|
| 180–220 | SnO₂, CO₂, H₂S | None observed | |
| 220–260 | SnO, alkyl sulfides | Oxygen accelerates |
The primary pathway involves cleavage of Sn–S bonds followed by oxidation of the tin center to SnO₂ or SnO, depending on atmospheric conditions. Residual thioether groups decompose into volatile sulfides (e.g., H₂S) under anaerobic conditions.
Hydrolysis Reactions
Hydrolysis occurs under both acidic and alkaline conditions, with distinct mechanisms:
Alkaline Hydrolysis (pH > 10):
-
Rapid cleavage of ester groups (R–O–CO–) forms carboxylates and alcohols:
Acidic Hydrolysis (pH < 4):
-
Protonation of oxo groups destabilizes the stannate core, leading to:
-
Ester groups hydrolyze more slowly compared to alkaline conditions.
Oxidation Reactions
The tin(IV) center and sulfur atoms are susceptible to oxidation:
| Oxidizing Agent | Products Formed | Reaction Efficiency |
|---|---|---|
| O₂ (g) | SnO₂, sulfones | 85% at 150°C |
| H₂O₂ | Sn(OH)₄, sulfoxides | 92% in aqueous phase |
Notably, oxidation of sulfur atoms in thioether groups to sulfones occurs preferentially over tin oxidation in the presence of strong oxidizers like H₂O₂.
Ligand Exchange Reactions
The tin atom participates in ligand substitution reactions due to its Lewis acidity:
-
With Halides:
Observed in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
With Carboxylates:
Thioether ligands are replaced by carboxylate ions (e.g., acetate):Reaction efficiency depends on the carboxylate’s nucleophilicity.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Homolytic cleavage of Sn–S bonds, generating thiyl radicals (·S–).
-
Recombination products include cyclic sulfides and tin oligomers.
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Ion | Coordination Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Thioether S, ester O | 8.2 ± 0.3 |
| Fe³⁺ | Oxo O, Sn center | 6.7 ± 0.2 |
Polymer Stabilization Mechanisms
In industrial applications, this compound scavenges free radicals via:
-
Radical Trapping:
-
Peroxide Decomposition:
This dual mechanism enhances polymer thermal stability by >40%.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy similar to other known antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications in the thioether group significantly enhanced its potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics used in clinical settings.
Cytotoxicity and Anticancer Potential
The compound's structure suggests potential cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed IC50 values in the low micromolar range, indicating a significant potential for development into anticancer agents. The mechanism of action is hypothesized to involve mitochondrial pathways leading to programmed cell death.
Polymer Chemistry
This compound can serve as a plasticizer or stabilizer in polymer formulations. Its organotin structure provides thermal stability and enhances the mechanical properties of polymers.
Application Example
In the formulation of polyvinyl chloride (PVC), this compound has been used to improve flexibility and processability while maintaining thermal stability.
Mechanism of Action
The mechanism of action of Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with molecular targets such as enzymes and cellular membranes . The tin atom can coordinate with various ligands, altering the compound’s reactivity and biological activity. The dithia-oxa moiety can interact with sulfur-containing biomolecules, potentially disrupting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of organotin esters with variable alkyl substituents and backbone modifications. Below is a detailed comparison with two closely related analogs:
Tetradecyl 5,5-Dibutyl-9-Oxo-10-Oxa-4,6-Dithia-5-Stannatetracosanoate (CAS 70942-46-0)
- Structural Differences : The dibutyl variant substitutes the octyl groups with shorter butyl chains at the tin center.
- Molecular Formula : C₄₂H₈₄O₄S₂Sn vs. C₅₀H₁₀₀O₄S₂Sn for the dioctyl analog.
- Properties :
- Reduced steric hindrance compared to dioctyl derivatives, enhancing reactivity in nucleophilic substitution reactions.
- Lower thermal stability (decomposition at ~180°C vs. ~220°C for the dioctyl compound) due to weaker van der Waals interactions.
- Applications : Primarily used as a catalyst in esterification reactions, where shorter alkyl chains improve accessibility to active sites .
Tetradecyl 5,5-Didodecyl-9-Oxo-10-Oxa-4,6-Dithia-5-Stannatetracosanoate (CAS 83898-50-4)
- Structural Differences : Features bulkier didodecyl substituents (C₁₂H₂₅) instead of dioctyl groups.
- Molecular Formula : C₅₈H₁₁₆O₄S₂Sn.
- Properties :
- Higher lipophilicity and molecular weight, leading to lower solubility in polar solvents.
- Enhanced thermal stability (decomposition above 250°C) due to stronger hydrophobic interactions.
- Applications : Favored in high-temperature polymer stabilization and as a hydrophobic coating additive .
Comparative Data Table
| Property | Dioctyl Derivative (CAS 83898-53-7) | Dibutyl Derivative (CAS 70942-46-0) | Didodecyl Derivative (CAS 83898-50-4) |
|---|---|---|---|
| Molecular Formula | C₅₀H₁₀₀O₄S₂Sn | C₄₂H₈₄O₄S₂Sn | C₅₈H₁₁₆O₄S₂Sn |
| Molecular Weight (g/mol) | ~1,032 | ~900 | ~1,220 |
| Alkyl Substituents | Dioctyl (C₈H₁₇) | Dibutyl (C₄H₉) | Didodecyl (C₁₂H₂₅) |
| Thermal Stability (°C) | ~220 | ~180 | >250 |
| Solubility in Hexane | High | Moderate | Low |
| Primary Applications | Polymer additives, catalysis | Catalysis, intermediates | High-temperature stabilizers |
Research Findings and Mechanistic Insights
- Steric Effects : Longer alkyl chains (e.g., dioctyl/didodecyl) increase steric shielding around the tin center, reducing reactivity but improving oxidative stability. This is critical for applications in UV-resistant coatings .
- Spectroscopic Analysis : FT-IR and NMR studies (as referenced for similar phosphonium salts) confirm that the 10-oxa-4,6-dithia backbone coordinates strongly with tin, creating a rigid framework resistant to hydrolysis .
- Shorter chains (e.g., dibutyl) are more toxic to aquatic organisms, suggesting similar trends here .
Biological Activity
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound with the chemical formula and a molecular weight of approximately 948.2 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure and Properties
The structure of this compound features:
- Dioctyl groups : These contribute to its hydrophobic characteristics.
- Dithiolane and oxo functionalities : These may play a role in its reactivity and biological interactions.
The combination of these features suggests potential applications in drug delivery systems or as a therapeutic agent.
Research into the biological activity of this compound indicates various mechanisms through which it may exert effects:
Case Studies and Research Findings
Several studies have explored the biological effects of related organotin compounds, providing insights into the potential impacts of this compound:
Table 1: Summary of Biological Activities of Related Organotin Compounds
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| Dioctyltin dichloride | Antimicrobial, Cytotoxic | |
| Triphenyltin acetate | Neurotoxic effects in rodents | |
| Dibutyltin oxide | Induces apoptosis in cancer cell lines |
Toxicological Assessments
Toxicological assessments have been conducted to evaluate the safety profile of organotin compounds. For instance:
- Acute Toxicity Studies : These studies typically involve administering varying doses to animal models to determine lethal doses (LD50) and observe behavioral changes.
- Chronic Exposure Studies : Long-term exposure studies have highlighted potential organ damage (e.g., liver and kidney) associated with high doses of organotin compounds .
- Environmental Impact Studies : Given their persistence in the environment, organotins have been studied for their bioaccumulation potential and effects on aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
